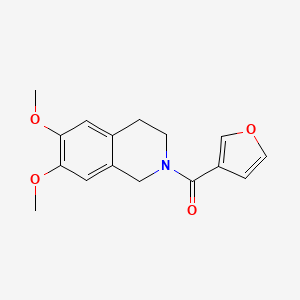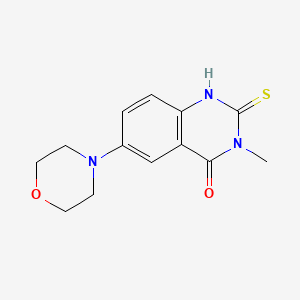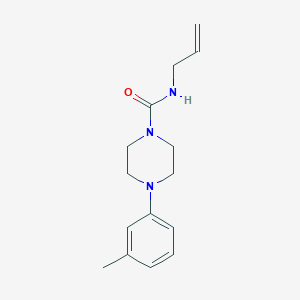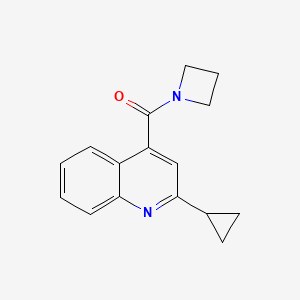
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone, also known as DIFM, is a synthetic compound that has been studied for its potential use in scientific research. DIFM has been found to have various biochemical and physiological effects, and its mechanism of action has been explored in several studies.
Mecanismo De Acción
The mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves its interaction with the dopamine D2 receptor. This compound binds to the receptor and inhibits its activity, leading to an increase in dopamine release in the brain. This increase in dopamine levels has been associated with various physiological and behavioral effects, including increased locomotor activity, decreased anxiety, and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its interaction with the dopamine D2 receptor, this compound has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using this compound is its relatively low selectivity for the dopamine D2 receptor, as it has also been shown to interact with other receptors and transporters. Additionally, the effects of this compound may vary depending on the dose and duration of treatment, which should be carefully controlled in lab experiments.
Direcciones Futuras
There are several future directions for research on (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. One area of interest is the development of more selective and potent D2 receptor ligands based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems and their interactions with the dopamine system. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis method of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves the condensation of 2,3-dimethoxybenzaldehyde and furfural in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound has been reported in several studies, and its purity and identity have been confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has also been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Propiedades
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-7-11-3-5-17(9-13(11)8-15(14)20-2)16(18)12-4-6-21-10-12/h4,6-8,10H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFRWZWSAPDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)






![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)


![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)